N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzofuran ring fused with a benzothiazole ring
Mechanism of Action
Target of Action
Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit a broad range of pharmacological activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities, suggesting that this compound may have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the benzofuran compound and the biomolecules it interacts with .
Cellular Effects
Benzofuran derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary widely depending on the specific structure of the benzofuran compound and the type of cells it interacts with .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been shown to have varying effects over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Benzofuran compounds have been shown to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran compounds have been shown to interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Benzofuran compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring through cyclization reactions, followed by the introduction of the benzothiazole moiety. The final step involves the formation of the carboxamide group. Reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and benzothiazole derivatives, such as:
- 2-methyl-2,3-dihydrobenzofuran
- Benzothiazole-2-carboxamide
- Benzofuran-2-carboxamide
Uniqueness
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is unique due to its combined benzofuran and benzothiazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-ethyl-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-18-21-15-8-7-12(9-17(15)24-18)19(22)20-10-13-11-23-16-6-4-3-5-14(13)16/h3-9,13H,2,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIKGFOQQWJJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3COC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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